molecular formula C10H6N2O4 B401637 6-Nitroquinoline-4-carboxylic acid CAS No. 854861-07-7

6-Nitroquinoline-4-carboxylic acid

Cat. No.: B401637
CAS No.: 854861-07-7
M. Wt: 218.17g/mol
InChI Key: VORLKHCMDHXIQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Nitroquinoline-4-carboxylic acid is a nitrogen-containing heterocyclic compound with the molecular formula C10H6N2O4 and a molecular weight of 218.17 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. The presence of a nitro group at the 6th position and a carboxylic acid group at the 4th position on the quinoline ring structure makes it a unique and valuable compound for various scientific research and industrial applications.

Preparation Methods

The synthesis of 6-Nitroquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, which is a condensation reaction between isatins and ketones under acidic conditions . This method provides a straightforward route to obtain quinoline-4-carboxylic acid derivatives. Another method involves the use of microwave-assisted, one-pot, solvent-free reactions, which offer a greener and more sustainable approach to synthesizing quinoline derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-Nitroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Condensation: The carboxylic acid group can participate in condensation reactions to form esters or amides. Common reagents used in these reactions include hydrogen gas, catalysts, nucleophiles, and dehydrating agents.

Mechanism of Action

The mechanism of action of 6-Nitroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of alkaline phosphatases by binding to their active sites, thereby preventing the dephosphorylation of substrates . This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

6-Nitroquinoline-4-carboxylic acid can be compared with other quinoline derivatives such as:

Properties

IUPAC Name

6-nitroquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4/c13-10(14)7-3-4-11-9-2-1-6(12(15)16)5-8(7)9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORLKHCMDHXIQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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